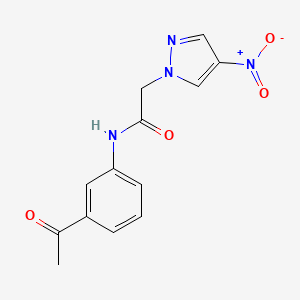![molecular formula C24H16BrN3O B6058632 6-bromo-2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B6058632.png)
6-bromo-2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone is a synthetic compound that has garnered attention in the scientific community due to its potential applications in drug discovery. This compound belongs to the class of quinazolinone derivatives, which have been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 6-bromo-2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone is not fully understood. However, studies have suggested that this compound exerts its biological activity by interacting with various cellular targets, including enzymes and receptors. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to bind to the estrogen receptor, leading to the inhibition of breast cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone are diverse and depend on the specific biological activity being studied. Some of the effects observed in various studies include:
1. Inhibition of cancer cell growth: This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth.
2. Inhibition of inflammation: 6-bromo-2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone has been found to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
3. Inhibition of microbial growth: This compound has been shown to inhibit the growth of various strains of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
One of the advantages of using 6-bromo-2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone in lab experiments is its diverse biological activity, which makes it a promising candidate for drug discovery. However, there are also some limitations to using this compound. For example, its solubility in water is limited, which can make it difficult to use in certain experimental setups. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 6-bromo-2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone. Some of the possible areas of investigation include:
1. Development of new anti-cancer agents: Given its potent anti-cancer activity, this compound could be further developed into a new class of anti-cancer agents.
2. Investigation of its mechanism of action: Further research is needed to fully understand the mechanism of action of this compound and identify its cellular targets.
3. Development of new antimicrobial agents: 6-bromo-2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone could be further developed into new antimicrobial agents to combat antibiotic-resistant strains of bacteria and fungi.
4. Investigation of its potential side effects: More research is needed to fully understand the potential side effects of this compound and ensure its safety for use in humans.
In conclusion, 6-bromo-2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone is a synthetic compound with diverse biological activity, making it a promising candidate for drug discovery. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop new anti-cancer and antimicrobial agents based on this compound.
合成法
The synthesis of 6-bromo-2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone has been reported in the literature. One of the methods involves the condensation of 2-bromoacetophenone, 2-(1H-indol-3-yl)acetaldehyde, and anthranilic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux in a suitable solvent such as ethanol or acetic acid. The resulting product is purified by recrystallization to obtain the desired compound.
科学的研究の応用
6-bromo-2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone has been found to exhibit a range of biological activities, making it a promising candidate for drug discovery. Some of the scientific research applications of this compound are:
1. Anti-cancer activity: Studies have shown that 6-bromo-2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
3. Anti-microbial activity: 6-bromo-2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone has been shown to exhibit anti-microbial activity against various strains of bacteria and fungi.
特性
IUPAC Name |
6-bromo-2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3O/c25-17-11-12-22-20(14-17)24(29)28(18-6-2-1-3-7-18)23(27-22)13-10-16-15-26-21-9-5-4-8-19(16)21/h1-15,26H/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUZGRWQQHMZPL-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)C=CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)/C=C/C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,3-difluorobenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6058555.png)
![3-ethyl-4-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperazinone](/img/structure/B6058573.png)
![3-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-methylquinazolin-4(3H)-one](/img/structure/B6058581.png)

![5-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6058590.png)

![5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6058609.png)
![butyl 2-({[2-(2-furyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6058616.png)
![1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6058620.png)

![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(4-pyridinyl)propanamide](/img/structure/B6058629.png)
![diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate](/img/structure/B6058634.png)
![N,N-diethyl-N'-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1,2-ethanediamine](/img/structure/B6058652.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6058658.png)